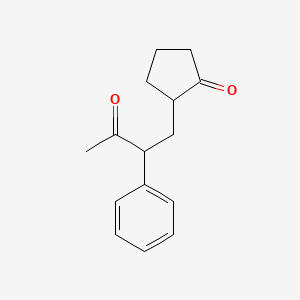
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure that includes an imidazolidinone ring, hydroxy and hydroxyamino groups, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- typically involves multiple steps. One common method includes the reaction of a suitable phenyl-substituted imidazolidinone precursor with hydroxylamine under controlled conditions to introduce the hydroxyamino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Imidazolidinone, 1-(3-chlorophenyl)-3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-
- 2-Imidazolidinone, 1-(3,4-dichlorophenyl)-3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-
Uniqueness
Compared to similar compounds, 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyamino group and the phenyl group in specific positions can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Numéro CAS |
56368-99-1 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H15N3O3/c1-11(2)9(12-16)13(10(15)14(11)17)8-6-4-3-5-7-8/h3-7,9,12,16-17H,1-2H3 |
Clé InChI |
UVUBDJXMYKJZTE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C(=O)N1O)C2=CC=CC=C2)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)

![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)




![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)





